molecular formula C6H6BrNO2 B594985 5-Bromo-2-methoxypyridin-3-ol CAS No. 1211589-04-6

5-Bromo-2-methoxypyridin-3-ol

Cat. No. B594985
CAS RN: 1211589-04-6
M. Wt: 204.023
InChI Key: ZOWAUUKQHFWWOH-UHFFFAOYSA-N
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Description

“5-Bromo-2-methoxypyridin-3-ol” is a chemical compound with the empirical formula C6H6BrNO . It has a molecular weight of 188.02 . This compound is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst3 receptor antagonist .


Molecular Structure Analysis

The InChI code for “5-Bromo-2-methoxypyridin-3-ol” is 1S/C6H6BrNO/c1-9-6-3-2-5(7)4-8-6/h2-3,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Building Block for Bioactive Compounds

“5-Bromo-2-methoxypyridin-3-ol” can serve as a building block in the synthesis of bioactive compounds. For instance, it has been used in the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

Intermediate in Organic Synthesis

This compound can be used as an intermediate in organic synthesis. It can undergo various chemical reactions to form new compounds, expanding its utility in the field of organic chemistry .

Research and Development

“5-Bromo-2-methoxypyridin-3-ol” is part of a collection of unique chemicals provided for early discovery researchers . This suggests its potential use in exploratory studies and the development of new chemical entities.

Material Science Research

The compound could potentially be used in material science research. While specific applications in this field are not mentioned, the compound’s unique structure and properties might make it useful in the synthesis of new materials .

Mechanism of Action

As a building block in the synthesis of other compounds, the specific mechanism of action of “5-Bromo-2-methoxypyridin-3-ol” would depend on the final compound it is incorporated into . For instance, when used in the synthesis of a somatostatin sst3 receptor antagonist, the mechanism of action would involve binding to and inhibiting the sst3 receptor .

Safety and Hazards

This compound is classified as causing skin irritation and serious eye irritation . In case of skin contact, it is recommended to wash the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . If eye contact occurs, rinse cautiously with water for several minutes . If inhaled, remove to fresh air . In case of ingestion, wash out the mouth with copious amounts of water for at least 15 minutes .

Future Directions

The future directions for “5-Bromo-2-methoxypyridin-3-ol” would likely involve its use in the synthesis of more complex compounds, given its role as a building block . Its use in the synthesis of receptor antagonists suggests potential applications in pharmaceutical research .

properties

IUPAC Name

5-bromo-2-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-6-5(9)2-4(7)3-8-6/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWAUUKQHFWWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696183
Record name 5-Bromo-2-methoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxypyridin-3-ol

CAS RN

1211589-04-6
Record name 5-Bromo-2-methoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-hydroxy-2-methoxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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